molecular formula C23H17NO4S2 B2435987 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid CAS No. 2375271-03-5

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid

Cat. No.: B2435987
CAS No.: 2375271-03-5
M. Wt: 435.51
InChI Key: KWJLUKGOESKICQ-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid is a useful research compound. Its molecular formula is C23H17NO4S2 and its molecular weight is 435.51. The purity is usually 95%.
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Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S2/c25-22(26)21-10-20-19(30-21)9-13(29-20)11-24-23(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLUKGOESKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(S4)C=C(S5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid is a derivative of thieno[3,2-b]thiophene, which has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

  • Molecular Formula: C23H19N3O4S
  • Molecular Weight: 431.5 g/mol
  • CAS Number: 2567502-37-6

Cytotoxicity

Research has indicated that derivatives of thieno[3,2-b]thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to thieno[3,2-b]thiophene can induce apoptosis in tumor cells through various pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Selectivity Index
Compound AA549 (Lung)< 10High
Compound BMDA-MB-231 (Breast)< 5Moderate
Compound CSK-BR-3 (Breast)> 10Low

Note: CC50 represents the concentration required to kill 50% of the cells.

The mechanisms underlying the cytotoxic effects of thieno[3,2-b]thiophene derivatives often involve:

  • Inhibition of Protein Aggregation: Some studies highlight the ability of these compounds to inhibit the aggregation of proteins associated with neurodegenerative diseases.
  • Cell Cycle Arrest: Flow cytometry analyses have shown that certain derivatives can cause cell cycle arrest at specific phases, leading to increased apoptosis in sensitive cell lines.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been implicated in the cytotoxic effects observed in various cancer cell lines.

Study 1: Cytotoxicity Assessment

A study published in MDPI assessed a series of thieno[3,2-b]thiophene derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds demonstrated a selective cytotoxic profile, with lower toxicity towards normal fibroblasts compared to cancer cells. The most promising compound exhibited a CC50 value below 1 µM against multiple tumor cell lines while maintaining a high selectivity index .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by thieno[3,2-b]thiophene derivatives. The study found that these compounds could induce apoptosis through mitochondrial pathways and activate caspases involved in programmed cell death . Additionally, the compounds were shown to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thieno[3,2-b]thiophene derivatives. Modifications to the fluorenylmethoxycarbonyl group and variations in the thiophene core can significantly influence biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Increased alkyl chain lengthEnhanced solubility and cytotoxicity
Substitution at position 5Improved selectivity towards cancer cells
Alteration of functional groupsVaried impact on apoptosis induction

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